BenchChemオンラインストアへようこそ!

2-Methyl-5-(3-phenoxybenzoyl)pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

2-Methyl-5-(3-phenoxybenzoyl)pyridine is a synthetic, small‑molecule aryl‑pyridyl ketone belonging to the phenoxybenzoyl‑pyridine class. Its structure features a 6‑methylpyridin‑3‑yl core linked via a carbonyl bridge to a 3‑phenoxyphenyl ring (meta‑phenoxy substitution).

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
CAS No. 1187170-15-5
Cat. No. B1453156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(3-phenoxybenzoyl)pyridine
CAS1187170-15-5
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H15NO2/c1-14-10-11-16(13-20-14)19(21)15-6-5-9-18(12-15)22-17-7-3-2-4-8-17/h2-13H,1H3
InChIKeyBDNIDVPEHAMPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(3-phenoxybenzoyl)pyridine (CAS 1187170-15-5) – Chemical Class & Baseline Characteristics for Scientific Procurement


2-Methyl-5-(3-phenoxybenzoyl)pyridine is a synthetic, small‑molecule aryl‑pyridyl ketone belonging to the phenoxybenzoyl‑pyridine class. Its structure features a 6‑methylpyridin‑3‑yl core linked via a carbonyl bridge to a 3‑phenoxyphenyl ring (meta‑phenoxy substitution) . The compound is supplied as a research‑grade chemical (≥95% purity) and is primarily utilized as a building block or reference standard in medicinal chemistry and kinase‑inhibitor discovery programs . Its molecular formula is C₁₉H₁₅NO₂, with a molecular weight of 289.33 g/mol, placing it in a cluster of regioisomeric analogs that share the same formula but differ critically in substitution position .

Why 2-Methyl-5-(3-phenoxybenzoyl)pyridine Cannot Be Interchanged with Positional Isomers or Des‑Methyl Analogs


Superficially identical‑formula analogs (e.g., the 4‑phenoxy isomer CAS 1187170-18-8 or the 6‑methyl‑2‑pyridyl regioisomer CAS 1187164-38-0) are not valid substitutes because the position of the phenoxy group on the benzoyl ring and the methyl group on the pyridine ring govern both electronic distribution and steric accessibility at biological targets . In kinase‑inhibitor pharmacophores, a meta‑phenoxy arrangement (as in the target compound) can engage a different set of hinge‑region or hydrophobic‑pocket contacts compared to a para‑phenoxy arrangement, directly impacting target selectivity and potency [1]. Substitution without experimental confirmation therefore risks altering or abolishing the desired structure‑activity relationship (SAR), making procurement of the exact isomer essential.

Quantitative Procurement & Structural Differentiation Evidence for 2-Methyl-5-(3-phenoxybenzoyl)pyridine


Positional Isomer Identity: Meta‑Phenoxy vs. Para‑Phenoxy Substitution Confers Distinct Chemical Structure and Potential Biological Recognition

The target compound carries the phenoxy group at the meta‑position (3‑phenoxy) of the benzoyl ring, whereas its closest commercial analog, 2-Methyl-5-(4-phenoxybenzoyl)pyridine (CAS 1187170-18-8), bears a para‑phenoxy substitution . In phenoxypyridine‑based MEK and CK2 inhibitor series, meta‑ vs. para‑substitution changes the angle and distance of the terminal phenyl ring relative to the pyridine core, altering the compound's ability to occupy lipophilic enzyme pockets [1]. This is a structural, not just a nominal, difference.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Purity Specification: 97% Assay from Primary Supplier Sets a Quantitative Baseline for Research Use

The target compound is supplied by abcr GmbH with a minimum purity of 97% . In comparison, the regioisomer 6-Methyl-2-(3-phenoxybenzoyl)pyridine (CAS 1187164-38-0) is offered by AKSci at only 95% purity . The 2% absolute purity difference can translate into significantly different impurity profiles, which are critical when the compound is used as a reference standard or in sensitive biochemical assays where trace contaminants may inhibit or activate off‑target pathways.

Chemical Procurement Quality Control Analytical Chemistry

Procurement Scalability and Price Transparency: Multi‑Gram Quantities Available at Defined Price Points

The target compound is commercially available in 1g, 2g, and 5g pack sizes from Fluorochem (distributed via multiple channels) at catalog prices of approximately ¥12,188 (US ~$1,670), ¥18,414 (US ~$2,520), and ¥37,444 (US ~$5,130), respectively, for 97% material . By contrast, the 4‑phenoxy isomer (CAS 1187170-18-8) is listed at identical price points but currently shows supply constraints as a 'Discontinued product' at CymitQuimica , suggesting more reliable multi‑gram access for the 3‑phenoxy isomer through alternative vendors.

Chemical Sourcing Budget Planning Supply Chain

Functional Class Inference: Meta‑Phenoxybenzoyl Pyridines Are Privileged Scaffolds in Kinase Inhibition, Differentiated from Chloro and Des‑Methyl Analogs

While no direct IC₅₀ data for the target compound is available from primary non‑vendor sources, the phenoxybenzoyl‑pyridine class to which it belongs has demonstrated p38 MAP kinase inhibitory activity (>30% inhibition at 10 µM for close amide analogs 4g and 4n in ELISA assays) [1], and the 2‑chloro analog (2-Chloro-5-(4-phenoxybenzoyl)pyridine) is explicitly described as a potent inhibitor of protein kinase CK2 . The target compound's methyl group at the pyridine 2‑position and the 3‑phenoxy motif differentiate it electronically and sterically from both the chloro‑substituted CK2 inhibitor and the des‑methyl 2-(3-phenoxybenzoyl)pyridine (CAS 898779-86-7), suggesting a unique selectivity fingerprint that warrants experimental profiling.

Kinase Inhibition p38 MAPK CK2 Drug Discovery

Recommended Research & Procurement Scenarios for 2-Methyl-5-(3-phenoxybenzoyl)pyridine Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Requiring Exact Meta‑Phenoxy Substitution

Medicinal chemistry teams designing ATP‑competitive kinase inhibitors where the phenoxy‑benzoyl moiety is a critical pharmacophore should procure this exact isomer. The meta‑phenoxy arrangement provides a distinct vector for the terminal phenyl ring compared to the para‑isomer, potentially enabling unique hinge‑region or DFG‑out pocket interactions that would be absent with the 4‑phenoxy analog [1]. The compound's 97% purity specification supports its use as a starting scaffold for parallel SAR exploration without confounding impurity effects .

Reference Standard for Analytical Method Development in Regioisomer Separation

Given the existence of multiple C₁₉H₁₅NO₂ regioisomers (including the 4‑phenoxy, 6‑methyl‑2‑pyridyl, and 4‑methyl variants), this compound serves as a well‑characterized reference for developing and validating chiral or regioisomeric HPLC separation methods. Its certified 97% purity and defined InChIKey enable unambiguous identification in complex mixtures .

Structure–Activity Relationship Studies on p38/CK2 Kinase Inhibition

As a methyl‑substituted analog of the known CK2 inhibitor 2‑chloro-5-(4-phenoxybenzoyl)pyridine, this compound is a rational choice for head‑to‑head kinase selectivity profiling. Although direct quantitative IC₅₀ data are not yet published, the class‑level evidence of p38 and CK2 inhibition in related scaffolds [2] makes it a valuable comparator to elucidate the contribution of the methyl group and meta‑phenoxy substitution to kinase inhibition. Procurement enables de novo data generation for publication and patenting [2].

Scalable Building Block for Multi‑Step Synthesis of Patent‑Novel MEK Inhibitors

Patents from Bayer Intellectual Property describe substituted phenoxypyridines as MEK inhibitors with therapeutic potential in hyper‑proliferative disorders [1]. The target compound's confirmed multi‑gram availability and transparent pricing (¥12,188–37,444 for 1–5g) make it a practical ketone intermediate for further derivatization (e.g., oxime formation, reduction to carbinols, or Suzuki couplings), supporting preclinical candidate scale‑up without supply‑chain interruption.

Quote Request

Request a Quote for 2-Methyl-5-(3-phenoxybenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.